molecular formula C9H10O4S B2843470 2-(3-Methoxybenzenesulfinyl)acetic acid CAS No. 1250027-26-9

2-(3-Methoxybenzenesulfinyl)acetic acid

Cat. No.: B2843470
CAS No.: 1250027-26-9
M. Wt: 214.24
InChI Key: OGFLJDLMLDEPHB-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzenesulfinyl)acetic acid is an organic compound that features a sulfinyl group attached to a methoxybenzene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzenesulfinyl)acetic acid typically involves the reaction of 3-methoxybenzenesulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or extraction to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzenesulfinyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxybenzenesulfinyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzenesulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The methoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxybenzenesulfanyl)acetic acid: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    2-(3-Methoxybenzenesulfonyl)acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(3-Methoxyphenyl)acetic acid: Similar structure but without the sulfinyl group.

Uniqueness

2-(3-Methoxybenzenesulfinyl)acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo both oxidation and reduction reactions, providing versatility in chemical synthesis and potential for diverse biological interactions .

Properties

IUPAC Name

2-(3-methoxyphenyl)sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-13-7-3-2-4-8(5-7)14(12)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFLJDLMLDEPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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